(1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2HCl is an organic compound classified within the family of aromatic amines. This compound features a 2-methylphenyl group attached to an ethane-1,2-diamine backbone, making it significant in various chemical and pharmaceutical applications due to its unique structural properties. The hydrochloride salt form enhances its solubility and stability, which are essential for its utilization in scientific research and industrial applications.
The synthesis of (1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2HCl typically involves several key steps:
The molecular structure of (1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2HCl can be described as follows:
Property | Value |
---|---|
Molecular Formula | C9H16Cl2N2 |
Molecular Weight | 223.14 g/mol |
InChI | InChI=1S/C9H14N2.2ClH/c1-7... |
Isomeric SMILES | CC1=CC=C(C=C1)C@@HN.Cl.Cl |
The structure showcases a chiral center at the carbon atom adjacent to the amine groups, contributing to its stereochemical properties.
(1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2HCl can participate in various chemical reactions due to its functional groups:
The mechanism of action for (1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2HCl involves several biochemical interactions:
The physical and chemical properties of (1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2HCl include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Varies (specific data needed) |
(1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2HCl has diverse applications across several scientific domains:
This compound's unique structural characteristics make it a valuable asset in both research and industrial applications.
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8